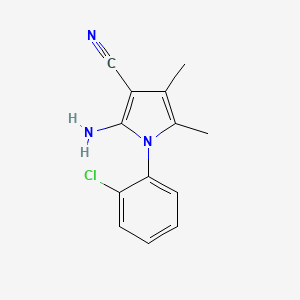
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is a chemical compound that features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carboxamide group at the 8-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the 8-carboxyquinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown activity against various cancer cell lines and pathogens.
Biological Research: It is used as a probe to study biological pathways and molecular targets, such as tubulin and heat shock proteins.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoline-based drugs and their interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division.
Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and induction of apoptosis in cancer cells.
Enzyme Inhibition: The compound can inhibit enzymes such as thioredoxin reductase and histone demethylases, affecting redox homeostasis and epigenetic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin.
Podophyllotoxin: Another natural product with similar anti-cancer properties.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is unique due to its combination of a quinoline core and a trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and research.
Propriétés
Numéro CAS |
655222-64-3 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)14-8-7-11-5-4-6-13(19(20)22)17(11)21-14/h4-10H,1-3H3,(H2,20,22) |
Clé InChI |
QAUZZSBAIYLHPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


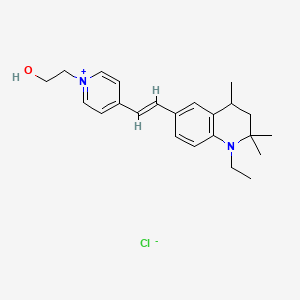
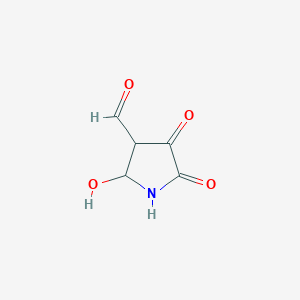
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
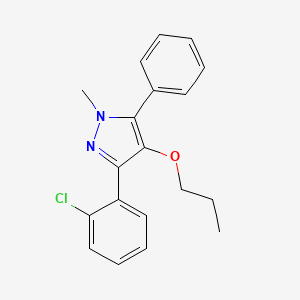
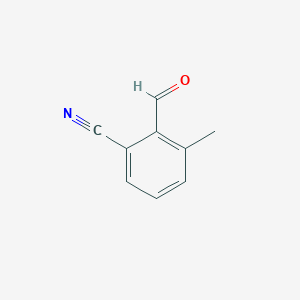
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
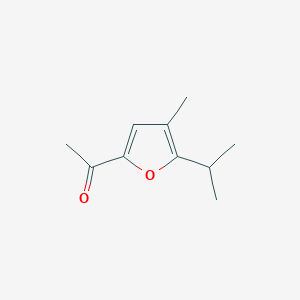

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
